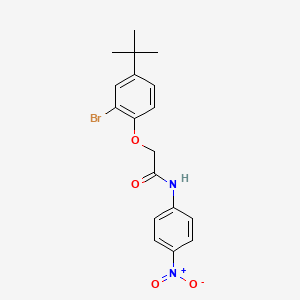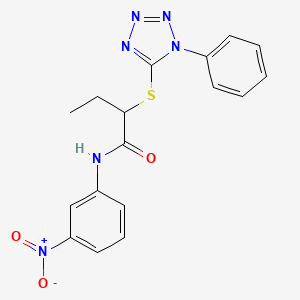
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide
Overview
Description
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide is a complex organic compound that features a nitrophenyl group, a tetrazole ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Bond Formation: Finally, the nitrophenyl group is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and tetrazole groups could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea: This compound also features a tetrazole ring and a phenyl group, making it structurally similar.
N-Phenyl-N′-[4-(2H-tetrazol-5-yl)phenyl]urea: Another compound with a tetrazole ring and phenyl groups.
Uniqueness
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide is unique due to the presence of the nitrophenyl group and the butanamide backbone, which are not found in the similar compounds listed above. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-2-15(16(24)18-12-7-6-10-14(11-12)23(25)26)27-17-19-20-21-22(17)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYYFARKJASXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride](/img/structure/B4108765.png)
![N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B4108772.png)
![3-amino-6-oxo-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4108787.png)
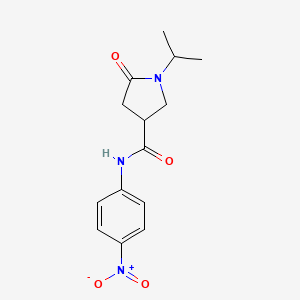
![2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4108795.png)
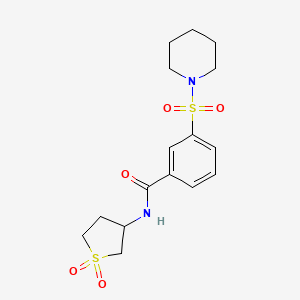
![N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B4108811.png)
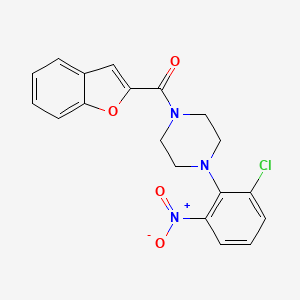
![1-(2-chloro-6-nitrophenyl)-4-[(4-cyclohexylphenoxy)acetyl]piperazine](/img/structure/B4108850.png)
![4-BUTANAMIDO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE](/img/structure/B4108859.png)
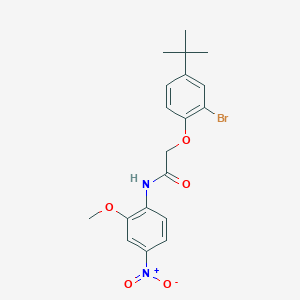
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4108865.png)
![3-(diphenylmethyl)-5-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B4108873.png)
